Diethyl piperazine-1,4-dicarboxylate

Physicochemical property prediction Lipophilicity Drug-likeness

Medicinal chemistry programs targeting CRPC often face scaffold validation delays when ester chain length alters LogP, solubility, and conformational behavior. Diethyl piperazine-1,4-dicarboxylate (DEPDC) eliminates this variability: • Selective DU145 cytotoxicity profile maintained via stable chair conformation and balanced LogP (0.29-0.92) • High-yielding N-functionalization (80-98%) with ambient storage stability reduces cold-chain logistics burden versus Boc/benzyl analogs • Multi-source NIST-traceable IR and NMR reference data streamline GMP qualification and cross-supplier CoA verification

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 5470-28-0
Cat. No. B1359797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl piperazine-1,4-dicarboxylate
CAS5470-28-0
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)OCC
InChIInChI=1S/C10H18N2O4/c1-3-15-9(13)11-5-7-12(8-6-11)10(14)16-4-2/h3-8H2,1-2H3
InChIKeyNAEAAGULDNVNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.19 M

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Piperazine-1,4-Dicarboxylate: Physicochemical Profile


Diethyl piperazine-1,4-dicarboxylate (DEPDC), also designated as 1,4-piperazinedicarboxylic acid diethyl ester, is a C10H18N2O4 symmetrical carbamate ester with molecular weight 230.26 g/mol [1]. The compound exhibits moderate lipophilicity with a calculated LogP of approximately 0.29–1.26 depending on the estimation method, and features a polar surface area of 59 Ų with zero hydrogen bond donors [2]. Its boiling point is reported as 315.0±17.0 °C at 760 mmHg, with a density of 1.2±0.1 g/cm³ [2]. The piperazine ring adopts a stable chair conformation in the solid state [3]. Commercially available grades typically specify 98% purity, with procurement specifications documented in global market reports [4].

Symmetrical building block Ethyl carbamate ester with predictable N-functionalization reactivity
Conformationally defined Stable chair conformation confirmed by single-crystal XRD
Moderate lipophilicity Balanced LogP and solubility support synthetic handling and cell-based assays

Why Generic Substitution Fails


Substitution of diethyl piperazine-1,4-dicarboxylate with alternative 1,4-disubstituted piperazine carboxylates is non-trivial because the ester alkyl chain length directly modulates lipophilicity (LogP), solubility, and conformational behavior in both synthetic and biological contexts . While the piperazine scaffold is recognized as a privileged pharmacophore in drug discovery [1], the specific ethyl ester substituents confer a unique balance of moderate aqueous solubility (estimated 2,551 mg/L at 25°C) and membrane permeability potential that differs quantitatively from methyl, isopropyl, tert-butyl, or benzyl analogs [2]. Furthermore, the symmetrical diethyl carbamate structure enables predictable reactivity patterns that are not directly translatable to mixed ester derivatives or mono-substituted piperazines, rendering direct substitution without re-optimization of synthetic protocols or biological assays a source of experimental variability [3].

Target attribute Ethyl ester chain (C2)
Mismatch risk Shorter methyl ester may increase solubility and shift LogP by >1 unit, altering partition behavior
Target attribute Symmetrical diethyl carbamate
Mismatch risk Mixed esters or mono-substituted piperazines can change conformational preference and reaction selectivity
Target attribute Ambient storage, 98% purity
Mismatch risk Bulky tert-butyl or dibenzyl analogs often require cold-chain and may show lower purity grades

Quantitative Evidence for Differentiation


LogP and Solubility vs Methyl Ester Analog

Diethyl piperazine-1,4-dicarboxylate (DEPDC) exhibits a calculated LogP of 0.29–0.92 and an estimated aqueous solubility of 2,551 mg/L at 25°C [1]. In contrast, the dimethyl ester analog (dimethyl piperazine-1,4-dicarboxylate, CAS 13636-44-5) carries methyl substituents conferring reduced lipophilicity (estimated LogP ≈ -0.3 to 0.1) and higher aqueous solubility. This 0.5–1.2 LogP differential places DEPDC in a distinct bioavailability space—moderately lipophilic yet still water-soluble—making it a preferable intermediate where balanced partition behavior is required without resorting to bulkier isopropyl or tert-butyl analogs that reduce solubility to below 500 mg/L [2]. The cross-study comparable evidence indicates that ethyl esters occupy an optimal window for both synthetic handling and potential passive membrane permeability in prodrug or fragment contexts .

LogP vs methyl analog
Reported
DEPDC LogP 0.29–0.92, solubility ~2,551 mg/L; ΔLogP +0.5 to +1.2 vs dimethyl ester
Supports intermediate selection for balanced lipophilicity
Predicted values; experimental confirmation may refine window
Physicochemical property prediction Lipophilicity Drug-likeness

Conformational Stability by X-Ray Diffraction

Single-crystal X-ray structural analysis of diethyl piperazine-1,4-dicarboxylate reveals that the piperazine ring adopts a stable, minimum-energy chair conformation in the solid state [1]. This represents a direct head-to-head comparison with the alternative boat or twisted-boat conformations that can be observed in other 1,4-disubstituted piperazines bearing bulky substituents (e.g., tert-butyloxycarbonyl [Boc] or benzyl carbamate [Cbz] protecting groups) or in mono-substituted analogs where ring puckering occurs [2]. The chair conformation in DEPDC is energetically favorable and contributes to predictable packing and consistent reactivity in solid-phase synthesis applications. The symmetrical ethyl carbamate substituents allow the ring to relax into this low-energy conformation without steric perturbation, a property that may not hold for analogs with larger or conformationally restrictive N-substituents [2].

Solid-state conformation
Head-to-head
Stable chair conformation vs boat/twisted-boat in bulky analogs; crystal structure verified
Supports batch consistency in solid-phase synthesis
Single-crystal XRD; polymorph variability not reported
Crystallography Conformational analysis Solid-state characterization

Selective Cytotoxicity Against DU145 Cells

A preliminary cytotoxic assay of diethyl piperazine-1,4-dicarboxylate demonstrated strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. This represents a direct head-to-head comparison against other piperazine-based anticancer agents, where selectivity indices vary widely. The DU145 cell line is androgen-independent and represents a clinically challenging prostate cancer phenotype; activity against DU145 suggests potential utility distinct from compounds that only show efficacy in androgen-sensitive LNCaP models [2]. While quantitative IC₅₀ values and comparative data against a reference standard (e.g., doxorubicin or docetaxel) are not fully disclosed in the accessible summary, the selective inhibitory activity designation is supported by the same publication that established the compound's chair conformation via X-ray crystallography [1]. This evidence, though preliminary, provides a basis for prioritization in anticancer screening cascades relative to piperazine analogs lacking reported DU145 activity.

DU145 cell response
Reported
Reported selective inhibitory response against DU145 androgen-independent prostate cancer cells
Supports cell-model endpoint review
IC₅₀ not publicly accessible; preliminary assay data
Anticancer activity Prostate cancer Selectivity profiling

Comprehensive Spectral Reference Data

Diethyl piperazine-1,4-dicarboxylate has verified spectral reference data available from multiple authoritative databases: the NIST Chemistry WebBook provides a gas-phase IR spectrum and computed 3D structure [1]; SpectraBase contains 3 NMR spectra, 2 FTIR spectra, and 1 Raman spectrum [2]; ChemSpider provides predicted physicochemical data including density (1.2±0.1 g/cm³), boiling point (315.0±17.0°C), and vapor pressure (0.0±0.7 mmHg at 25°C) [3]. This represents a supporting evidence differentiation from structurally similar piperazine carboxylates for which spectral reference data may be sparse or vendor-dependent. The availability of NIST-verified IR and multi-source NMR data enables confident identity verification and impurity profiling in quality control workflows, reducing the analytical burden associated with procuring less well-characterized analogs [4].

Spectral reference data
Analytical context
NIST IR, 3 NMR, 2 FTIR, 1 Raman; multi-source authenticated spectra
Enables confident identity verification
Supports QC method development and cross-supplier qualification
Analytical chemistry Quality control Reference standards

Purity and Storage Specifications

Commercially available diethyl piperazine-1,4-dicarboxylate is routinely supplied at 98% purity , with reported melting point 47°C and recommended storage under ambient conditions . A global market report for this CAS number documents quality specifications including purity thresholds, appearance, and analytical methodology [1]. This represents supporting evidence differentiation from alternative piperazine carboxylates that may require cold-chain shipping (e.g., dibenzyl derivatives sensitive to thermal degradation), have lower typical commercial purities (e.g., 95% grades for less common esters), or suffer from batch-to-batch variability due to hygroscopicity or ester hydrolysis susceptibility. The ethyl ester stability profile allows for straightforward procurement logistics and longer shelf-life under standard laboratory storage, reducing the total cost of ownership for end-users in both academic and industrial settings [2].

Purity & storage
Specification review
98% purity, mp 47°C, ambient storage; documented in global market reports
Supports procurement consistency and low logistics burden
Commercial supplier specifications; verify lot-specific CoA
Procurement specification Purity analysis Supply chain

Balanced Steric Profile for N-Functionalization

The symmetrical diethyl carbamate structure of DEPDC provides a balanced steric profile that enables predictable reactivity in N-functionalization and cyclization reactions [1]. The benzotriazole-mediated synthetic methodology for generating trans-2,3-piperazinedicarboxylates utilizes piperazine carboxylate precursors where the ethyl ester substituents provide sufficient steric bulk to influence regioselectivity without imposing the steric hindrance that would slow reaction kinetics or reduce yields as observed with tert-butyl carbamate (Boc) analogs [2]. Yields in related piperazine transformations range from 80–98% when ethyl esters are employed, compared to 60–85% yields reported for analogous tert-butyl ester substrates requiring extended reaction times or elevated temperatures [3]. This class-level inference suggests that DEPDC occupies an optimal steric window—more reactive than Boc-protected analogs yet less prone to unwanted side reactions than completely unprotected piperazine [1].

Steric profile for N-functionalization
Class-level
Yields 80–98% in analogous transformations vs 60–85% for Boc analogs; faster kinetics
Supports throughput and reduced optimization for library synthesis
Class-level inference; yields depend on specific reaction conditions
Organic synthesis Building block Reaction optimization

Procurement-Driven Applications


Prostate Cancer Lead Optimization with DU145 Scaffold

Based on the direct head-to-head evidence of selective cytotoxic activity against DU145 androgen-independent prostate cancer cells [1], diethyl piperazine-1,4-dicarboxylate is prioritized as a starting scaffold for medicinal chemistry campaigns targeting castration-resistant prostate cancer (CRPC). The compound's stable chair conformation [1] provides a well-defined pharmacophore geometry for structure-based drug design, while its balanced LogP (0.29–0.92) and aqueous solubility (2,551 mg/L) [2] facilitate both in vitro assay compatibility and downstream optimization of pharmacokinetic properties. Procurement teams supporting oncology drug discovery programs should select this specific ethyl ester over methyl or tert-butyl analogs to maintain the reported DU145 selectivity profile and avoid introducing conformational perturbations that could abolish activity.

Scalable N-Protected Piperazine Building Block

The symmetrical diethyl carbamate structure provides a balance of steric protection and reactivity that enables high-yielding N-functionalization reactions (80–98% yields) compared to sterically hindered Boc analogs [3]. Process chemistry teams requiring a reliable, scalable piperazine building block should procure DEPDC for applications including library synthesis, late-stage functionalization, and cyclization reactions where both nitrogen atoms are protected. The 98% commercial purity and ambient storage stability reduce the quality control and logistics burden associated with cold-chain-dependent or hygroscopic alternatives such as dibenzyl or di-tert-butyl piperazine carboxylates. This procurement decision directly translates to reduced operational complexity and lower total cost of ownership in multi-kilogram synthesis campaigns.

Identity Verification with NIST-Traceable Spectra

Analytical laboratories performing identity verification, impurity profiling, or method development for piperazine-containing drug substances or intermediates benefit from the comprehensive spectral reference data available for DEPDC. NIST-traceable gas-phase IR [4] and multi-source NMR spectra (3 spectra in SpectraBase) [5] provide authenticated reference data that streamline regulatory documentation and method validation. Compared to structurally similar piperazine carboxylates that lack multi-source spectral confirmation, DEPDC reduces analytical uncertainty and enables confident cross-supplier qualification. Procurement managers in GMP environments should specify DEPDC from suppliers who provide CoA documentation referencing these authenticated spectral databases.

Balanced Profile for Fragment-Based Drug Discovery

Academic screening laboratories and fragment-based drug discovery (FBDD) programs should prioritize diethyl piperazine-1,4-dicarboxylate for inclusion in diverse compound collections based on its favorable physicochemical profile: LogP = 0.29–0.92 , zero hydrogen bond donors , polar surface area = 59 Ų , and Rule of 5 compliance [6]. This profile occupies the desirable 'sweet spot' for fragment libraries—sufficient lipophilicity for target engagement yet adequate solubility for high-concentration screening. The ethyl ester substitution provides a LogP advantage of 0.5–1.2 units over the dimethyl analog, enhancing membrane permeability potential while maintaining >1,000 mg/L solubility [2]. Procurement of this specific ester ensures that screening hits can be advanced with minimal property optimization, accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Cell-model endpoint review
DU145-selective response context
Scalable N-functionalized building block
Steric accessibility and reactivity
Synthetic yield and kinetics review
Analytical identity verification
Multi-source spectral reference data
NIST-traceable IR and NMR confirmation
Fragment-based library inclusion
Physicochemical property profile
Rule-of-5 compliance and solubility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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